molecular formula C16H18N2O3 B5914272 1-allyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide

1-allyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No. B5914272
M. Wt: 286.33 g/mol
InChI Key: RTOIISQUVMVAQR-UHFFFAOYSA-N
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Description

1-allyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as AHQ, is a synthetic compound that belongs to the class of quinolone carboxamides. It has been widely studied for its potential applications in the field of medicinal chemistry due to its unique chemical properties and biological activities.

Mechanism of Action

The exact mechanism of action of 1-allyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and transcription, leading to the inhibition of cell growth and proliferation. It may also act by modulating the activity of immune cells, leading to the suppression of inflammation.
Biochemical and Physiological Effects:
1-allyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. It has also been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, it has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

1-allyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical structure can be easily modified to improve its biological activity. However, one limitation of 1-allyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 1-allyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One potential direction is the development of novel drugs based on its chemical structure for the treatment of various diseases. Another direction is the investigation of its potential as a tool for the study of DNA replication and transcription. Finally, further studies are needed to fully understand its mechanism of action and to identify potential side effects and toxicity.

Synthesis Methods

The synthesis of 1-allyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves the reaction of N-isopropyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of 1-allyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide as the final product.

Scientific Research Applications

1-allyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These activities make it a promising candidate for the development of novel drugs for the treatment of various diseases.

properties

IUPAC Name

4-hydroxy-2-oxo-N-propan-2-yl-1-prop-2-enylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-4-9-18-12-8-6-5-7-11(12)14(19)13(16(18)21)15(20)17-10(2)3/h4-8,10,19H,1,9H2,2-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOIISQUVMVAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C2=CC=CC=C2N(C1=O)CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-2-oxo-N-(propan-2-yl)-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

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